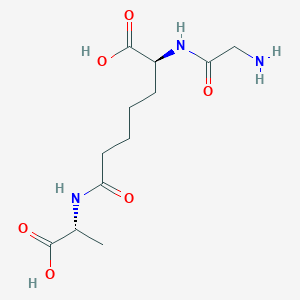

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-D-Alanine est un composé dipeptidique constitué de deux α-aminoacides liés par une liaison peptidique. Il s'agit d'une petite molécule avec la formule chimique C₁₂H₂₁N₃O₆ et une masse moléculaire de 303,31 g/mol

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-D-Alanine implique généralement les étapes suivantes :

Formation de la liaison peptidique : L'étape initiale consiste à former une liaison peptidique entre la glycine et la L-alpha-amino-epsilon-pimelyl-D-alanine. Cela peut être réalisé en utilisant des techniques standard de synthèse peptidique, telles que la synthèse peptidique en phase solide (SPPS) ou la synthèse en phase solution.

Groupes protecteurs : Pendant la synthèse, des groupes protecteurs sont souvent utilisés pour empêcher des réactions indésirables sur des sites réactifs. Les groupes protecteurs courants pour les acides aminés comprennent Boc (tert-butyloxycarbonyl) et Fmoc (9-fluorenylméthyloxycarbonyl).

Réactifs de couplage : Des réactifs de couplage tels que le HATU (1-[bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxyde hexafluorophosphate) ou l'EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) sont utilisés pour faciliter la formation de la liaison peptidique.

Méthodes de production industrielle

La production industrielle de this compound peut impliquer des techniques de synthèse peptidique à grande échelle, en utilisant des synthétiseurs peptidiques automatisés et des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à flux continu et de méthodes de purification avancées, telles que la chromatographie liquide haute performance (HPLC), peut améliorer encore l'efficacité de la production.

Analyse Des Réactions Chimiques

Types de réactions

Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-D-Alanine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir certains groupes fonctionnels au sein de la molécule en leurs formes réduites.

Substitution : Des réactions de substitution peuvent se produire sur des sites réactifs, conduisant à la formation de nouveaux dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogénoalcanes ou les chlorures d'acyle dans des conditions appropriées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution peuvent conduire à divers dérivés substitués avec différents groupes fonctionnels.

Applications De Recherche Scientifique

Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-D-Alanine a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études de synthèse peptidique et de formation de liaison peptidique.

Biologie : Le composé est étudié pour son rôle dans les processus biologiques, tels que les interactions enzyme-substrat et la synthèse des protéines.

Médecine : La recherche explore ses applications thérapeutiques potentielles, y compris son utilisation comme élément constitutif pour la conception de médicaments à base de peptides.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de molécules plus complexes.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Une cible connue est l'enzyme D-alanyl-D-alanine carboxypeptidase, qui joue un rôle dans la synthèse de la paroi cellulaire bactérienne . Le composé peut inhiber cette enzyme, conduisant à des perturbations de la formation de la paroi cellulaire et à des effets antibactériens potentiels.

Mécanisme D'action

The mechanism of action of Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-D-Alanine involves its interaction with specific molecular targets. One known target is the enzyme D-alanyl-D-alanine carboxypeptidase, which plays a role in bacterial cell wall synthesis . The compound can inhibit this enzyme, leading to disruptions in cell wall formation and potential antibacterial effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-D-Alanyl-D-Alanine : Un composé étroitement apparenté avec un résidu alanine supplémentaire.

Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-L-Alanine : Structure similaire mais avec une L-alanine au lieu d'une D-alanine.

Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-Glycine : Contient de la glycine au lieu de l'alanine.

Unicité

Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-D-Alanine est unique en raison de sa séquence spécifique d'acides aminés et de sa capacité à interagir avec les enzymes bactériennes impliquées dans la synthèse de la paroi cellulaire. Cela en fait un composé précieux pour l'étude de l'inhibition enzymatique et le développement d'agents antibactériens.

Propriétés

Formule moléculaire |

C12H21N3O6 |

|---|---|

Poids moléculaire |

303.31 g/mol |

Nom IUPAC |

(2S)-2-[(2-aminoacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoic acid |

InChI |

InChI=1S/C12H21N3O6/c1-7(11(18)19)14-9(16)5-3-2-4-8(12(20)21)15-10(17)6-13/h7-8H,2-6,13H2,1H3,(H,14,16)(H,15,17)(H,18,19)(H,20,21)/t7-,8+/m1/s1 |

Clé InChI |

ZMQJQOKNTYQVHO-SFYZADRCSA-N |

SMILES isomérique |

C[C@H](C(=O)O)NC(=O)CCCC[C@@H](C(=O)O)NC(=O)CN |

SMILES canonique |

CC(C(=O)O)NC(=O)CCCCC(C(=O)O)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium](/img/structure/B10777086.png)

![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)

![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)

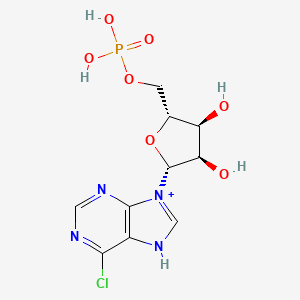

![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)